molecular formula C25H27FN2O3 B2415242 1-[4-(4-Fluorophenyl)piperazin-1-yl]-3-(3-phenoxyphenoxy)propan-2-ol CAS No. 890605-24-0

1-[4-(4-Fluorophenyl)piperazin-1-yl]-3-(3-phenoxyphenoxy)propan-2-ol

Cat. No.: B2415242
CAS No.: 890605-24-0
M. Wt: 422.5
InChI Key: VEMZPYVDXKDNQZ-UHFFFAOYSA-N
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Description

1-[4-(4-Fluorophenyl)piperazin-1-yl]-3-(3-phenoxyphenoxy)propan-2-ol is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group and a propanol chain linked to two phenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-Fluorophenyl)piperazin-1-yl]-3-(3-phenoxyphenoxy)propan-2-ol typically involves multiple steps:

    Formation of the Piperazine Intermediate: The initial step involves the synthesis of 1-(4-fluorophenyl)piperazine.

    Attachment of the Propanol Chain: The next step involves the reaction of the piperazine intermediate with 3-(3-phenoxyphenoxy)propan-2-ol.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-Fluorophenyl)piperazin-1-yl]-3-(3-phenoxyphenoxy)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the propanol chain can be oxidized to form a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form different derivatives, such as reducing the fluorophenyl group to a phenyl group using hydrogenation.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide for methoxylation.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with a palladium catalyst.

    Nucleophiles: Sodium methoxide, sodium hydride.

Major Products

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Phenyl derivatives.

    Substitution Products: Methoxy-substituted phenyl derivatives.

Scientific Research Applications

1-[4-(4-Fluorophenyl)piperazin-1-yl]-3-(3-phenoxyphenoxy)propan-2-ol has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its interaction with neurotransmitter receptors.

    Pharmacology: The compound is studied for its binding affinity to various receptors, including serotonin and dopamine receptors, which are crucial in the development of antipsychotic and antidepressant drugs.

    Biological Studies: It is used in research to understand the molecular mechanisms of receptor-ligand interactions and signal transduction pathways.

    Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-[4-(4-Fluorophenyl)piperazin-1-yl]-3-(3-phenoxyphenoxy)propan-2-ol involves its interaction with neurotransmitter receptors in the brain. The compound binds to serotonin and dopamine receptors, modulating their activity and influencing neurotransmission. This interaction can lead to changes in mood, perception, and behavior, making it a potential candidate for treating psychiatric disorders.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Fluorophenyl)piperazine: A simpler analog that lacks the propanol chain and phenoxy groups.

    3-(3-Phenoxyphenoxy)propan-2-ol: Lacks the piperazine ring and fluorophenyl group.

Uniqueness

1-[4-(4-Fluorophenyl)piperazin-1-yl]-3-(3-phenoxyphenoxy)propan-2-ol is unique due to its combination of a piperazine ring, fluorophenyl group, and a propanol chain with phenoxy groups. This structure provides a unique pharmacological profile, potentially offering better efficacy and selectivity in targeting specific receptors compared to its simpler analogs.

Properties

IUPAC Name

1-[4-(4-fluorophenyl)piperazin-1-yl]-3-(3-phenoxyphenoxy)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27FN2O3/c26-20-9-11-21(12-10-20)28-15-13-27(14-16-28)18-22(29)19-30-24-7-4-8-25(17-24)31-23-5-2-1-3-6-23/h1-12,17,22,29H,13-16,18-19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEMZPYVDXKDNQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(COC2=CC(=CC=C2)OC3=CC=CC=C3)O)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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